molecular formula C22H27NO4 B14384260 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid CAS No. 89667-62-9

7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid

Cat. No.: B14384260
CAS No.: 89667-62-9
M. Wt: 369.5 g/mol
InChI Key: MYMIVIDUXKKQTK-UHFFFAOYSA-N
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Description

7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid is an organic compound that belongs to the class of heptenoic acids. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves multi-step organic reactions. The starting materials might include 3-methoxy-2-propoxybenzene and pyridine derivatives. Common synthetic routes may involve:

    Aldol Condensation: Combining aldehydes and ketones to form the heptenoic acid backbone.

    Esterification: Forming esters which are then hydrolyzed to yield the carboxylic acid.

    Substitution Reactions: Introducing the methoxy and propoxy groups.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:

    Catalytic Processes: Using catalysts to enhance reaction rates.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.

    Reduction: Reduction reactions might convert double bonds to single bonds or reduce functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid could have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potentially as a ligand in biochemical assays.

    Medicine: Investigated for therapeutic properties.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies involving molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

    7-Phenylhept-6-enoic acid: Lacks the methoxy and pyridinyl groups.

    7-(3-Methoxyphenyl)hept-6-enoic acid: Similar but without the propoxy group.

    7-(Pyridin-3-yl)hept-6-enoic acid: Similar but without the methoxy and propoxy groups.

Uniqueness

The presence of both methoxy and propoxy groups, along with the pyridinyl moiety, makes 7-(3-Methoxy-2-propoxyphenyl)-7-(pyridin-3-yl)hept-6-enoic acid unique. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

89667-62-9

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

7-(3-methoxy-2-propoxyphenyl)-7-pyridin-3-ylhept-6-enoic acid

InChI

InChI=1S/C22H27NO4/c1-3-15-27-22-19(11-7-12-20(22)26-2)18(17-9-8-14-23-16-17)10-5-4-6-13-21(24)25/h7-12,14,16H,3-6,13,15H2,1-2H3,(H,24,25)

InChI Key

MYMIVIDUXKKQTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C(=CCCCCC(=O)O)C2=CN=CC=C2

Origin of Product

United States

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